![molecular formula C18H18N2O2 B2876629 (4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone CAS No. 159799-43-6](/img/structure/B2876629.png)
(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone, also known as MPDPH, is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. MPDPH has been studied for its biological and pharmacological properties, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Fluorescence Properties and Metal Ion Detection
The structural analogs of the compound, such as 1,3,5-trisubstituted-1H-pyrazoles, have been developed to exhibit excellent fluorescence properties . These compounds can serve as metal ion fluorescent probes with high selectivity, particularly for detecting silver ions (Ag+). This application is crucial in analytical chemistry for sensing and quantification of metal ions in various samples.
Pharmacological Applications
Derivatives of the compound have shown potential in pharmacology. They exhibit a range of biological activities, including antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory properties . This makes them valuable for drug discovery and development, especially in designing new therapeutic agents.
Material Science
In material science, the compound’s derivatives are used as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials . Their thermal stability and resistance to washing make them suitable for applications in electronic devices and displays.
Textile Industry
The fluorescence and stability characteristics of the compound’s derivatives also allow their use as fluorescent whitening agents in the textile industry . This application enhances the appearance of fabrics by making them appear brighter under UV light.
High-Tech Applications
Recent advancements have seen the compound’s derivatives being used as laser dyes and fluorescent probes in high-tech fields . Their ability to emit light upon excitation makes them suitable for various technological applications, including in the development of new types of lasers and diagnostic tools.
Solvent Extraction and Polymer Membrane Separation
A related compound, 2,6-bis(4-methoxybenzoyl)-diaminopyridine, has been applied in solvent extraction and polymer membrane separation processes for the recovery of noble metal ions from aqueous solutions . This application is significant in the recycling of precious metals and the treatment of industrial wastewater.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
The exact mode of action of this compound is not yet fully understood. It is likely that it interacts with its targets, leading to changes in cellular processes. For instance, some compounds with similar structures have been found to influence the activity of enzymes or receptors, leading to changes in cellular signaling .
Biochemical Pathways
It is likely that the compound’s interaction with its targets leads to changes in various cellular processes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Similar compounds have been found to be metabolized in the liver, and their bioavailability can be influenced by factors such as solubility and stability .
Result of Action
It is likely that its interaction with its targets leads to changes in cellular processes, potentially resulting in various physiological effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
Propiedades
IUPAC Name |
(4-methoxyphenyl)-(6-phenyl-4,5-dihydro-3H-pyridazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-16-11-9-15(10-12-16)18(21)20-13-5-8-17(19-20)14-6-3-2-4-7-14/h2-4,6-7,9-12H,5,8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZENNTIMTHUAKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCCC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

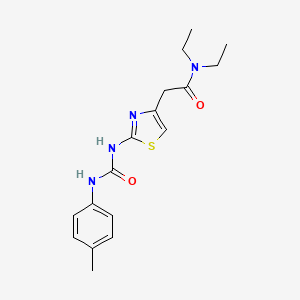



![2-(3-Bromophenyl)-6-chloro-1H-benzo[d]imidazole](/img/structure/B2876552.png)
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2876556.png)
![3-ethyl-1-methyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2876558.png)
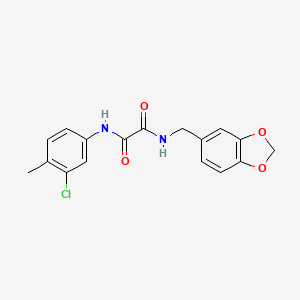
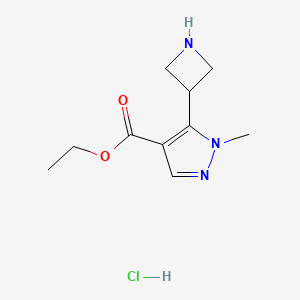
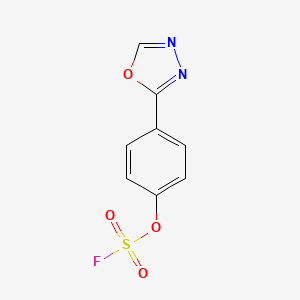
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2876563.png)
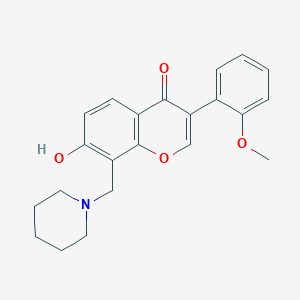
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2876565.png)
